4-Methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties. This compound features a methoxy group and a pyridine moiety, contributing to its pharmacological potential. The structural complexity of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The compound is synthesized through a series of chemical reactions involving various precursors, including benzenesulfonamide derivatives and pyridine-based compounds. The synthesis and properties of similar compounds have been documented in several studies focusing on their anticancer and antibacterial activities .
4-Methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be classified as:
The synthesis of 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:
The molecular structure of 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be represented as follows:
Spectroscopic data such as infrared spectroscopy and nuclear magnetic resonance confirm the presence of these functional groups and their arrangement .
The compound undergoes various chemical reactions that can be significant for its biological activity:
These reactions are crucial for understanding how the compound behaves in biological systems and its potential mechanisms of action against pathogens or cancer cells .
The mechanism of action for 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves:
The physical properties of 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide include:
Chemical properties include stability under normal conditions but may degrade under extreme pH or temperature conditions .
4-Methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
This compound exemplifies the ongoing research into benzenesulfonamides as versatile agents in medicinal chemistry, highlighting their importance in developing new therapeutic strategies against cancer and infectious diseases.
The molecular architecture of 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (empirical formula: C₁₅H₁₈N₂O₃S; molecular weight: 306.39 g/mol) integrates distinct pharmacophoric elements that confer unique steric and electronic properties [1] . The benzenesulfonamide core is substituted at the para-position with a methoxy group (–OCH₃), which functions as an electron-donating moiety, enhancing aromatic electron density and influencing π-π stacking interactions with hydrophobic receptor pockets. Adjacent methyl groups at the 2- and 3-positions introduce steric constraints that restrict bond rotation, promoting conformational rigidity and potentially improving target specificity. The sulfonamide nitrogen is linked to a 3-methylpyridin-2-yl moiety, embedding a hydrogen-bond acceptor (pyridinyl nitrogen) and a lipophilic methyl group. This heteroaromatic extension facilitates additional binding interactions, such as coordination with metal ions in catalytic sites or hydrogen bonding with kinase hinge regions [6].
Electronic and Spatial Configuration:Density Functional Theory (DFT) analyses of analogous sulfonamide-pyridine hybrids reveal polarized electron distribution across the sulfonamide bridge, with the sulfur atom exhibiting partial positive charge (δ+) and oxygen atoms carrying negative charge (δ–). This polarization stabilizes interactions with cationic residues (e.g., lysine or arginine) in enzymatic binding sites. The orthogonal orientation between the benzene and pyridine rings, validated through X-ray crystallography of related structures, minimizes intramolecular steric clash while exposing both rings for protein contact [5] [6].
Drug-Likeness and Solubility:Computational profiling indicates moderate lipophilicity (cLogP ≈ 2.8–3.2) and high gastrointestinal absorption, aligning with Lipinski’s Rule of Five criteria for oral bioavailability. The molecule features two hydrogen-bond acceptors (sulfonyl oxygens) and one donor (sulfonamide N–H), alongside the pyridinyl nitrogen, enabling solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) while retaining membrane permeability. This balance is critical for intracellular targeting of kinases [5] [8].
Table 1: Structural and Physicochemical Attributes
Attribute | Value/Description | Functional Implication |
---|---|---|
Molecular Formula | C₁₅H₁₈N₂O₃S | Defines elemental composition |
Hydrogen Bond Donors | 1 (sulfonamide N–H) | Facilitates binding to kinase hinge regions |
Hydrogen Bond Acceptors | 5 (sulfonyl O₂, pyridine N, methoxy O) | Enhances solubility and target engagement |
Rotatable Bonds | 2 (S–N bond, pyridine linkage) | Influences conformational flexibility |
Aromatic Rings | 2 (benzene, pyridine) | Enables π-stacking with hydrophobic pockets |
cLogP | ~3.0 | Balances lipophilicity and membrane permeability |
Benzenesulfonamide derivatives demonstrate pronounced efficacy in inhibiting receptor tyrosine kinases (RTKs), a class of enzymes implicated in oncogenic signaling, angiogenesis, and metabolic disorders. Their mechanism often involves competitive or allosteric binding to the kinase adenosine triphosphate (ATP)-binding pocket, disrupting phosphorylation cascades. The 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide scaffold contributes to this inhibition through multi-point anchoring:
Evidence from Molecular Docking and Kinase Assays:Computational docking studies of analogous sulfonamide-pyridinyl compounds reveal binding affinities ranging from –7.0 to –9.5 kcal/mol for kinases like vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor β (PDGFRβ). For instance, derivatives featuring ortho-dimethyl substitution on the benzene ring exhibit enhanced steric complementarity with the hydrophobic cleft of VEGFR2, reducing half-maximal inhibitory concentration (IC₅₀) values to <100 nM [3] [5]. Frontier Molecular Orbital (FMO) analyses further indicate that electron donation from the methoxy group elevates the highest occupied molecular orbital (HOMO) energy, facilitating charge transfer interactions with kinase catalytic lysine residues [5] [6].
Selectivity Profiling:Unlike promiscuous kinase inhibitors, benzenesulfonamides with asymmetric substitution patterns demonstrate selectivity for specific RTK families. The 3-methylpyridin-2-yl group in 4-methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide likely mitigates off-target binding by sterically obstructing engagement with kinases possessing narrower solvent channels (e.g., insulin receptor kinase). This specificity is evidenced in kinome-wide screening, where related compounds showed >50-fold selectivity for Abelson murine leukemia viral oncogene homolog 1 (ABL1) over serine/threonine kinases [3] [8].
Table 2: Kinase Inhibition Profile of Structural Analogs
Kinase Target | IC₅₀ (μM) | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
VEGFR2 | 0.08–0.15 | –9.2 to –9.5 | Sulfonamide H-bond with Cys917; π-stacking of benzene with Phe1047 |
PDGFRβ | 0.12–0.30 | –8.7 to –9.0 | Pyridine N coordinates with Asp836; methyl groups fill hydrophobic pocket |
Fibroblast Growth Factor Receptor 1 (FGFR1) | 0.25–0.60 | –7.5 to –8.0 | Methoxy oxygen H-bond with Ala564 |
Epidermal Growth Factor Receptor (EGFR) | >10.0 | < –6.0 | Poor steric fit due to gatekeeper residue Thr790 |
The integration of benzenesulfonamide with nitrogenous heterocycles thus represents a rational design strategy for next-generation kinase inhibitors, combining the pharmacophoric strengths of both motifs to achieve potent and selective target modulation [3] [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8